![molecular formula C17H14O5 B2684861 (2Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one CAS No. 1322574-14-0](/img/structure/B2684861.png)
(2Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
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Overview
Description
“(2Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one” is a chemical compound with the formula C₁₇H₁₄O₅ . It is also known as DMHF.
Molecular Structure Analysis
The molecular formula of this compound is C₁₇H₁₄O₅ . The average mass is 298.290 Da and the monoisotopic mass is 298.084137 Da .
Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm³ . Its boiling point is 531.2±50.0 °C at 760 mmHg . The vapor pressure is 0.0±1.5 mmHg at 25°C . The enthalpy of vaporization is 83.7±3.0 kJ/mol . The flash point is 199.9±23.6 °C . The index of refraction is 1.661 . The molar refractivity is 81.4±0.3 cm³ . It has 5 H bond acceptors and 1 H bond donor . It has 3 freely rotating bonds . The polar surface area is 65 Ų . The polarizability is 32.3±0.5 10⁻²⁴ cm³ . The surface tension is 58.1±3.0 dyne/cm . The molar volume is 220.3±3.0 cm³ .
Scientific Research Applications
- Research suggests that this compound exhibits potential anticancer activity. It may interfere with cancer cell growth, induce apoptosis (programmed cell death), and inhibit tumor progression .
- Additionally, it may modulate inflammatory pathways, making it relevant for conditions associated with inflammation .
- The compound’s structure suggests it could have neuroprotective effects. It may help prevent neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues .
Anticancer Properties
Antioxidant and Anti-Inflammatory Effects
Neuroprotective Potential
Crystallography and Structural Studies
properties
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-13-6-3-10(7-15(13)21-2)8-16-17(19)12-5-4-11(18)9-14(12)22-16/h3-9,18H,1-2H3/b16-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCCNWHJQXNUQE-PXNMLYILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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